molecular formula C20H27NO4 B12638550 2-(1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3'-piperidine]-3-yl)aceticacid

2-(1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3'-piperidine]-3-yl)aceticacid

Cat. No.: B12638550
M. Wt: 345.4 g/mol
InChI Key: NOYSNFSVSDDBJL-UHFFFAOYSA-N
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Description

2-(1’-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3’-piperidine]-3-yl)acetic acid is a complex organic compound featuring a tert-butyloxycarbonyl (Boc) protecting group. This compound is notable for its use in various synthetic applications, particularly in the development of pharmaceuticals and advanced materials.

Chemical Reactions Analysis

Types of Reactions

2-(1’-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3’-piperidine]-3-yl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1’-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3’-piperidine]-3-yl)acetic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise control over molecular architecture.

Properties

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

IUPAC Name

2-[1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,3'-piperidine]-1-yl]acetic acid

InChI

InChI=1S/C20H27NO4/c1-19(2,3)25-18(24)21-10-6-9-20(13-21)12-14(11-17(22)23)15-7-4-5-8-16(15)20/h4-5,7-8,14H,6,9-13H2,1-3H3,(H,22,23)

InChI Key

NOYSNFSVSDDBJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(C3=CC=CC=C23)CC(=O)O

Origin of Product

United States

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